molecular formula C14H15FN4OS B2512200 2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1105190-69-9

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2512200
CAS No.: 1105190-69-9
M. Wt: 306.36
InChI Key: MLGITYZKNFQOAM-UHFFFAOYSA-N
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Description

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that features a thieno[3,4-c]pyrazole core structure

Scientific Research Applications

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The starting materials often include thieno[3,4-c]pyrazole derivatives and 4-fluorobenzylamine. The key steps in the synthesis may involve:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Amination: Introduction of the amino group at the 3-position of the thieno[3,4-c]pyrazole ring.

    Acylation: The acetamide moiety is introduced through acylation reactions, often using acyl chlorides or anhydrides.

    N-Alkylation: The final step involves the N-alkylation of the acetamide with 4-fluorobenzylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with key biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.

    Fluorobenzyl Acetamides: Compounds with similar acetamide and fluorobenzyl groups but different core structures.

Uniqueness

2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of a thieno[3,4-c]pyrazole core with a fluorobenzyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-10-3-1-9(2-4-10)5-17-13(20)6-19-14(16)11-7-21-8-12(11)18-19/h1-4H,5-8,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGITYZKNFQOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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